![molecular formula C8H9NO3 B2766898 5-Cyclobutylisoxazole-3-carboxylic acid CAS No. 1368343-41-2](/img/structure/B2766898.png)
5-Cyclobutylisoxazole-3-carboxylic acid
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Overview
Description
“5-Cyclobutylisoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “5-Cyclobutylisoxazole-3-carboxylic acid” includes a cyclobutyl group attached to the 5-position of an isoxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen atom and one nitrogen atom). The 3-position of the isoxazole ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Cyclobutylisoxazole-3-carboxylic acid” include a molecular weight of 153.14 . Other properties such as density, boiling point, vapor pressure, and others are not available in the resources I have .Scientific Research Applications
Organic Synthesis
5-Cyclobutylisoxazole-3-carboxylic acid: plays a significant role in organic synthesis, particularly in the construction of isoxazole rings . Isoxazoles are a class of heterocyclic compounds that serve as key intermediates in the synthesis of more complex molecules. They are commonly found in many commercially available drugs due to their biological significance . The cyclobutyl group attached to the isoxazole ring can influence the molecule’s reactivity and stability, making it a valuable moiety for medicinal chemistry applications.
Nanotechnology
In the realm of nanotechnology , carboxylic acids, including derivatives like 5-Cyclobutylisoxazole-3-carboxylic acid, are utilized as surface modifiers to promote the dispersion and incorporation of nanoparticles . These modifications can enhance the properties of nanomaterials, making them suitable for a wide range of applications, from medical devices to environmental sensors.
Polymer Science
Carboxylic acid derivatives are integral to the development of polymer science . They can act as monomers, additives, or catalysts in the production of synthetic or natural polymers . The specific structure of 5-Cyclobutylisoxazole-3-carboxylic acid could potentially be exploited to create novel polymers with unique properties.
Drug Discovery
The isoxazole moiety, which is part of the structure of 5-Cyclobutylisoxazole-3-carboxylic acid , is a privileged scaffold in drug discovery . It is associated with various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activities . This makes it a valuable compound for the development of new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry , carboxylic acid bioisosteres, which include compounds like 5-Cyclobutylisoxazole-3-carboxylic acid, are synthesized and studied for their properties to improve drug-like characteristics of lead compounds . They are often used to replace the carboxylic acid moiety in drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles.
Pharmacology
While specific pharmacological applications of 5-Cyclobutylisoxazole-3-carboxylic acid are not directly cited, carboxylic acids and their derivatives are known to modulate the physicochemical properties of drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles . This compound could be investigated for its potential effects on drug action and metabolism.
Mechanism of Action
properties
IUPAC Name |
5-cyclobutyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-7(12-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWKMHPBXCDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1368343-41-2 |
Source
|
Record name | 5-cyclobutyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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